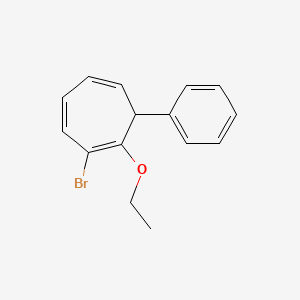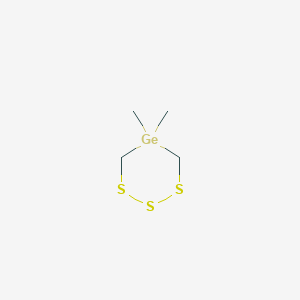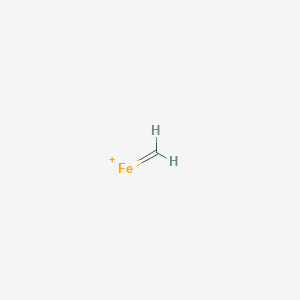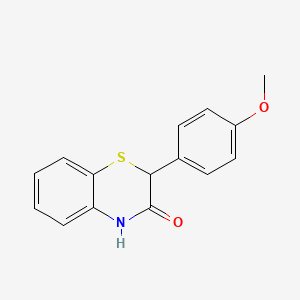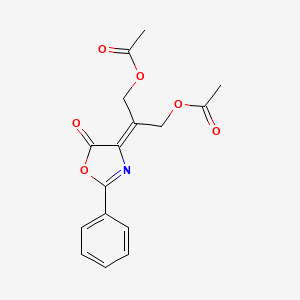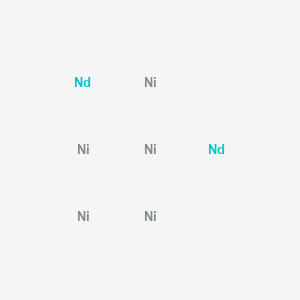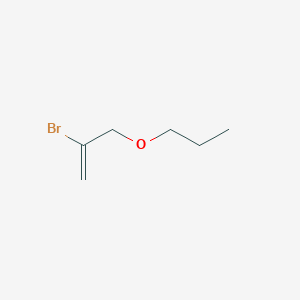
2-Bromo-3-propoxyprop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-propoxyprop-1-ene is an organic compound with the molecular formula C6H11BrO. It is a brominated alkene, characterized by the presence of a bromine atom attached to a propoxypropene backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-propoxyprop-1-ene typically involves the bromination of 3-propoxyprop-1-ene. One common method is the addition of bromine to the double bond of 3-propoxyprop-1-ene in the presence of a solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity and ensure selective bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to maximize yield and purity. The bromination reaction is typically conducted in large reactors with continuous monitoring of temperature and reaction progress .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-3-propoxyprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 3-propoxyprop-1-ol.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 3-propoxypropene.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles, such as hydrogen halides.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, alkoxide ions.
Bases: Sodium hydroxide, potassium tert-butoxide.
Electrophiles: Hydrogen bromide, chlorine.
Major Products Formed:
3-Propoxyprop-1-ol: Formed via nucleophilic substitution.
3-Propoxypropene: Formed via elimination reactions.
Applications De Recherche Scientifique
2-Bromo-3-propoxyprop-1-ene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the synthesis of polymers and other advanced materials
Mécanisme D'action
The mechanism of action of 2-Bromo-3-propoxyprop-1-ene in chemical reactions involves the reactivity of the bromine atom and the double bond. The bromine atom can act as a leaving group in substitution and elimination reactions, while the double bond can participate in addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
2-Bromo-3,3,3-trifluoroprop-1-ene: Similar in structure but contains trifluoromethyl group instead of propoxy group.
3-Bromo-2-hydroxypyridine: Contains a hydroxyl group and a pyridine ring instead of a propoxy group
Uniqueness: 2-Bromo-3-propoxyprop-1-ene is unique due to its propoxy group, which imparts different reactivity and properties compared to other brominated alkenes. This uniqueness makes it valuable in specific synthetic applications where the propoxy group can influence the outcome of reactions .
Propriétés
Numéro CAS |
90262-28-5 |
|---|---|
Formule moléculaire |
C6H11BrO |
Poids moléculaire |
179.05 g/mol |
Nom IUPAC |
2-bromo-3-propoxyprop-1-ene |
InChI |
InChI=1S/C6H11BrO/c1-3-4-8-5-6(2)7/h2-5H2,1H3 |
Clé InChI |
BEAZTHFRBPTWKM-UHFFFAOYSA-N |
SMILES canonique |
CCCOCC(=C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


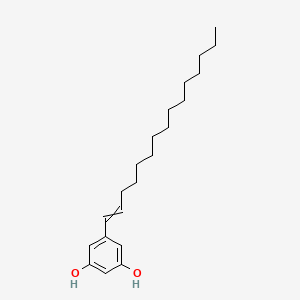


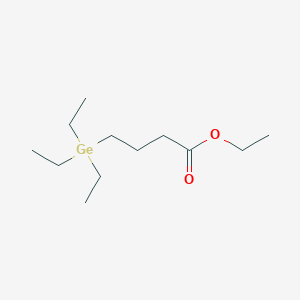
![2-[(E)-{4-[Ethyl(2-phenoxyethyl)amino]phenyl}diazenyl]-5-nitrothiophene-3-carbonitrile](/img/structure/B14368142.png)

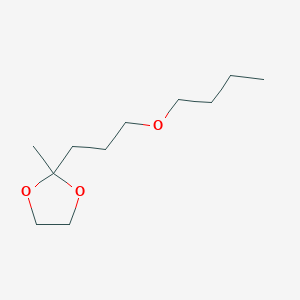
![3-[4-Chloro-3-(methoxymethoxy)phenyl]-3H-diazirene](/img/structure/B14368173.png)
